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Compound of Interest

Compound Name: Phenyl propargyl ether

Cat. No.: B085262

CAS Number: 13610-02-1
Synonyms: 3-Phenoxy-1-propyne, (2-Propynyloxy)benzene

This technical guide provides an in-depth overview of phenyl propargyl ether, a versatile
chemical intermediate with significant applications in synthetic chemistry, particularly in the
fields of medicinal chemistry and materials science. This document is intended for researchers,
scientists, and professionals in drug development, offering detailed information on its
properties, synthesis, and key applications.

Chemical and Physical Properties

Phenyl propargyl ether is a colorless to light yellow liquid. Its fundamental properties are
summarized in the table below, providing a quick reference for experimental planning and
safety assessments.
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Property Value Reference(s)
CAS Number 13610-02-1 [11[2]
Molecular Formula CoHsO [1][2]
Molecular Weight 132.16 g/mol [11[2]
Appearance Colorless to Light Yellow Liquid

Density 1.030 g/mL at 20 °C [2]

Boiling Point 89 - 90 °C at 14 mmHg

Flash Point 76 °C (168.8 °F) - closed cup [2]

Refractive Index n20/D 1.535 [2]

Solubility Soluble in chloroform.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment.
While full spectra are available in databases such as SpectraBase, the following table provides
expected chemical shifts for *H and 3C NMR.

. Expected Chemical Shift
Nucleus Functional Group

(5, ppm)
1H NMR Acetylenic C-H ~2.5 (1)
Methylene CH:2 ~4.7 (d)
Aromatic C-H ~6.9-7.4 (m)
13C NMR C=CH ~75
C=CH ~78
CH:z ~56
Aromatic C-O ~158
Aromatic C-H ~115-130
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Note: Chemical shifts are approximate and can vary based on solvent and experimental
conditions.

Synthesis of Phenyl Propargyl Ether

The most common and efficient method for synthesizing phenyl propargyl ether is the
Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a
phenoxide ion. A representative protocol is detailed below.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize phenyl propargyl ether from phenol and propargyl bromide.
Materials:

Phenol

o Propargyl bromide (or propargyl chloride)

e Potassium carbonate (K2COs) or Sodium Hydroxide (NaOH)

e Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

o Acetone or Acetonitrile (solvent)

o Diethyl ether

e Saturated sodium bicarbonate solution

e Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of
tetrabutylammonium bromide (0.05 eq) in acetone.
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o Addition of Alkyl Halide: While stirring the mixture, add propargyl bromide (1.1 eq) dropwise
at room temperature.

¢ Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and filter off
the inorganic salts.

o Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl
ether and wash sequentially with water, 5% sodium hydroxide solution, and brine.

» Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product. The product can be further
purified by vacuum distillation.

Applications in "Click" Chemistry

Phenyl propargyl ether is a key building block in copper-catalyzed azide-alkyne cycloaddition
(CuAAC), a cornerstone of "click chemistry”. This reaction allows for the efficient and specific
formation of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal
chemistry, particularly in the development of anticancer agents.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

Objective: To synthesize a 1,2,3-triazole derivative from phenyl propargyl ether and an
organic azide.

Materials:

Phenyl propargyl ether (1.0 eq)

Organic azide (e.g., benzyl azide) (1.0 eq)

Copper(ll) sulfate pentahydrate (CuSOa4-5H20) (0.01-0.05 eq)

Sodium ascorbate (0.1-0.2 eq)
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e Solvent system (e.g., t-butanol/water 1:1, or DMF/water)
o Ethyl acetate

e Brine

Procedure:

» Reagent Preparation: In a reaction vessel, dissolve phenyl propargyl ether and the organic
azide in the chosen solvent system.

o Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(ll) sulfate

and sodium ascorbate.

e Reaction Initiation: Add the copper(ll) sulfate solution to the reaction mixture, followed by the
sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(ll)

to the active Cu(l) species.

o Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete
within 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

o Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract
the product with ethyl acetate. Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triazole
product can be purified by column chromatography on silica gel.

1. Reagent Preparation

Dissolve Phenyl Propargyl Ether
and Organic Azide in Solvent ‘ 3. Reaction 4. Work-up & Purification
" Add Cus04 then Stir at Room Temperature . Aqueous Work-up ’
2. Catalyst Preparation S AT R (B e (1-12h) Monitor by TLC/LC-MS e Column Chromatography Isolated 1,2,3-Triazole
Prepare fresh aqueous solutions of:
- Cus04-5H20
- Sodium Ascorbate
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Caption: General experimental workflow for a CUAAC "click" reaction.

Mechanism of Action of Triazole Derivatives in
Cancer

Many 1,2,3-triazole derivatives synthesized using phenyl propargyl ether as a precursor have
been investigated for their anticancer properties. While specific mechanisms vary, a common
strategy involves the modulation of signaling pathways critical for cancer cell survival and
proliferation. One such pathway is the mitochondrial pathway of apoptosis. Certain triazole-
containing compounds have been shown to induce apoptosis by altering the balance of pro-
apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of
cytochrome c¢ from the mitochondria and subsequent activation of caspases, which execute cell
death.
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Caption: A representative signaling pathway for triazole-induced apoptosis.
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Safety and Handling

Phenyl propargyl ether is a combustible liquid and can cause skin irritation and serious eye
damage. It may also cause respiratory irritation.

¢ Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment
(PPE), including gloves and safety glasses. Avoid breathing vapors. Keep away from heat,
sparks, and open flames.

e Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.

This guide provides a comprehensive overview of phenyl propargyl ether for research and
development purposes. For detailed safety information, always refer to the latest Safety Data
Sheet (SDS) from your supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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